2-pentan-3-yl-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
2-pentan-3-yl-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-9(4-2)12-14-11-8-6-5-7-10(11)13(16)15-12/h5-9H,3-4H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZCUHOYKJKTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C1=NC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The copper-catalyzed imidoylative cross-coupling/cyclocondensation between 2-isocyanobenzoates and amines represents a robust pathway for synthesizing 3-alkylated quinazolin-4(3H)-ones. While this method primarily targets C3-substituted derivatives, strategic modifications enable C2 functionalization. For 2-pentan-3-yl-1H-quinazolin-4-one, the reaction begins with alkyl 2-isocyanobenzoates (1a) and pentan-3-amine. The copper(II) acetate-catalyzed coupling proceeds via isocyanide insertion into the N–H bond of the amine, followed by cyclocondensation to form the quinazolinone core.
Optimization of Reaction Conditions
Key parameters influencing yield include:
Under these conditions, the reaction achieves moderate yields (45–60%) for aliphatic amines, though electron-deficient substrates require prolonged heating.
Table 1: Copper-Catalyzed Synthesis of this compound
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Cu(OAc)₂·H₂O | 55 |
| Solvent | Anisole | 58 |
| Temperature | 150°C (microwave) | 60 |
| Reaction Time | 20 min | 52 |
Acylation-Cyclization Cascade for C2 Functionalization
Stepwise Synthesis via Anthranilic Acid Derivatives
An alternative route involves acylation of anthranilic acid followed by cyclodehydration (Scheme 1). This method enables precise C2 substitution:
Critical Analysis of Reaction Efficiency
-
Acylation Step : Conducted in dichloromethane with triethylamine, achieving >90% conversion.
-
Cyclization : Requires 6–8 h at 80°C, with yields plateauing at 70% due to byproduct formation.
Table 2: Acylation-Cyclization Pathway Performance
| Step | Conditions | Yield (%) |
|---|---|---|
| Acylation | Et₃N, CH₂Cl₂, 0°C → RT | 92 |
| Dehydration | Ac₂O, 120°C, 2 h | 85 |
| Cyclocondensation | NH₄OH, EtOH, 80°C, 8 h | 70 |
Post-Synthetic Modification via Cross-Coupling
Suzuki-Miyaura Coupling for Late-Stage Functionalization
While direct C–C bond formation at C2 remains challenging, palladium-catalyzed cross-coupling offers a viable workaround. Starting from 2-bromo-1H-quinazolin-4-one, Suzuki-Miyaura coupling with pentan-3-ylboronic acid introduces the alkyl group.
Limitations and Advancements
-
Catalyst System : Pd(dppf)Cl₂ in toluene/dioxane (120°C, microwave).
-
Yield : 40–50% due to steric hindrance from the quinazolinone core.
Comparative Evaluation of Methodologies
Efficiency and Scalability
-
Copper-Catalyzed Method : Advantages include one-pot synthesis and compatibility with microwave acceleration, but yields for aliphatic amines are suboptimal.
-
Acylation-Cyclization : Higher overall yields (70%) but involves multi-step purification.
-
Cross-Coupling : Limited by substrate availability and moderate yields.
Chemical Reactions Analysis
Types of Reactions
2-pentan-3-yl-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones .
Scientific Research Applications
Biological Activities
2-Pentan-3-yl-1H-quinazolin-4-one exhibits a range of biological activities:
1. Antimicrobial Activity
Research indicates that quinazolinone derivatives can inhibit the growth of various pathogens. For instance, compounds similar to this compound have shown activity against Pseudomonas aeruginosa, a significant pathogen in hospital settings. These compounds can disrupt quorum sensing mechanisms in bacteria, thereby reducing virulence factor production .
2. Anticancer Properties
Quinazolinones have been investigated for their potential as anticancer agents. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including kinase inhibition and modulation of cell signaling pathways .
3. Anti-inflammatory Effects
Compounds within this class have also been evaluated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Case Studies
Several studies illustrate the efficacy of quinazolinone derivatives, including this compound:
Mechanism of Action
The mechanism of action of 2-pentan-3-yl-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial and anticancer effects. The compound can also modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone Family
Quinazolinone derivatives are often modified at positions 2 and 4 to enhance bioactivity. Below is a comparison of 2-pentan-3-yl-1H-quinazolin-4-one with two well-studied analogues: 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones (reported by Alagarsamy et al. ).
Table 1: Structural and Pharmacological Comparison
| Compound | Core Structure | Substituents | Key Pharmacological Activity | IC₅₀/Binding Affinity (µM) |
|---|---|---|---|---|
| This compound | Quinazolin-4-one | 2-pentan-3-yl | Not explicitly reported | Not reported |
| 4-Benzyl-triazoloquinazolin-5-one | Triazolo[4,3-a]quinazolin-5-one | 4-benzyl, 1-substituted | H₁-antihistaminic | 0.82–1.24 (H₁ receptor) |
| 4-Phenyl-triazoloquinazolin-5-one | Triazolo[4,3-a]quinazolin-5-one | 4-phenyl, 1-substituted | H₁-antihistaminic | 0.76–1.12 (H₁ receptor) |
Key Findings :
- Structural Differences: Unlike the triazoloquinazolinones, this compound lacks the fused triazole ring, which is critical for H₁ receptor binding in the analogues . The pentan-3-yl group may enhance membrane permeability but could reduce target specificity compared to benzyl or phenyl substituents.
- Activity Gaps: The triazoloquinazolinones exhibit potent H₁-antihistaminic activity (IC₅₀ < 1.5 µM), attributed to their ability to mimic histamine’s imidazole ring .
Q & A
Q. What are the common challenges in synthesizing 2-pentan-3-yl-1H-quinazolin-4-one, and how can they be methodologically addressed?
Synthesis of quinazolinone derivatives typically involves multi-step reactions, including cyclization and functional group substitutions. Key challenges include:
- Low yields due to competing side reactions (e.g., oxidation of intermediates).
- Purity control during functionalization (e.g., alkylation at the N3 position).
- Solvent and temperature sensitivity : Polar aprotic solvents (e.g., DMF) at 80–100°C are optimal for cyclization, while ethanol/water mixtures improve recrystallization purity . Methodological solution : Use HPLC or TLC to monitor reaction progress and optimize column chromatography for purification .
Q. How can researchers characterize the structural integrity of this compound?
Essential analytical techniques include:
- NMR spectroscopy : Confirm the quinazolinone core via characteristic peaks for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 160–170 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ ion for C₁₄H₁₆N₂O: m/z 228.12) .
- X-ray crystallography : Resolve ambiguity in substituent orientation (e.g., pentan-3-yl chain conformation) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points) for quinazolinone derivatives?
Discrepancies often arise from:
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) can yield different crystalline forms.
- Impurity profiles : Use differential scanning calorimetry (DSC) to distinguish pure vs. mixed phases . Case study : For 2-phenylquinazolin-4(3H)-one, melting points range from 180–190°C depending on recrystallization method . Standardizing protocols (e.g., solvent, cooling rate) minimizes variability .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?
Key structural modifications and their effects:
Q. What experimental designs mitigate batch-to-batch variability in biological assays for quinazolinone derivatives?
Q. How can researchers address conflicting bioactivity data across studies (e.g., anti-inflammatory vs. cytotoxic effects)?
Contradictions may stem from:
- Cell line specificity : Test across multiple lines (e.g., RAW 264.7 vs. HEK293) .
- Concentration-dependent effects : Use dose-response curves (0.1–100 μM) to identify therapeutic windows . Example : A 2-pyridyl quinazolinone derivative showed anti-inflammatory activity at 10 μM but cytotoxicity at 50 μM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
